2-ADN Exhibits 2-Fold Higher Potency than 2-Aminotetralin (2-AT) in Substituting for Amphetamine
In a rat drug discrimination paradigm where animals were trained to recognize (+)-amphetamine, 2-ADN completely substituted for the training drug, demonstrating a similar behavioral profile. Its potency was quantified as being approximately twice that of its close structural analog, 2-aminotetralin (2-AT), when both are compared to the (+)-amphetamine standard [1].
| Evidence Dimension | Relative Potency in Amphetamine Drug Discrimination Assay |
|---|---|
| Target Compound Data | 2-ADN is 1/4 as potent as (+)-amphetamine |
| Comparator Or Baseline | 2-Aminotetralin (2-AT) is 1/8 as potent as (+)-amphetamine |
| Quantified Difference | 2-ADN is 2.0 times more potent than 2-AT (calculated as 1/4 divided by 1/8) |
| Conditions | Rat drug discrimination assay; food-reinforced, two-lever operant conditioning; training drug: (+)-amphetamine sulfate (1 mg/kg) |
Why This Matters
This data confirms 2-ADN's superior potency over its saturated analog 2-AT in a validated behavioral model, a critical factor for dose-response study design and selection of appropriate active comparator compounds.
- [1] Oberlender, R.; Nichols, D. E. Structural variation and (+)-amphetamine-like discriminative stimulus properties. Pharmacol. Biochem. Behav. 1991, 38 (3), 581-586. View Source
